2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Naphthamide Formation: The naphthamide moiety can be formed by reacting 2-ethoxy-1-naphthoic acid with an amine derivative.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the naphthamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the naphthalene ring.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be tested for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound might be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(1H-tetrazol-5-yl)-1-naphthamide
- 2-ethoxy-N-(1-phenyl-1H-tetrazol-5-yl)-1-benzamide
- 2-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
Uniqueness
2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is unique due to the presence of both the ethoxy group and the tetrazole ring, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in a single molecule can result in unique reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-18-13-12-15-8-6-7-11-17(15)20(18)21(27)22-14-19-23-24-25-26(19)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKVTTPDRMXTIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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